2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methoxybenzyl)benzamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
Compared to similar compounds, 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the thiadiazole ring contributes to its potential as a bioactive molecule.
Properties
Molecular Formula |
C10H8FN3O3S2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-fluoro-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15) |
InChI Key |
RBWXJUVEGYYYER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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